5-Nitro-2-(pyridin-4-yloxy)pyridine
Overview
Description
5-Nitro-2-(pyridin-4-yloxy)pyridine , also known by its chemical formula C₆H₄N₃O₃ , is a heterocyclic compound. It features a pyridine ring with a nitro group (NO₂) at position 5 and a pyridin-4-yloxy substituent. This compound has attracted interest due to its potential biological activities.
Synthesis Analysis
The synthesis of 5-Nitro-2-(pyridin-4-yloxy)pyridine involves several methods. Researchers have reported its preparation through cyclization reactions, such as the condensation of appropriate precursors or functionalization of preformed pyridine rings. The synthetic strategies vary, but they all aim to introduce the desired substituents efficiently.
Molecular Structure Analysis
The molecular structure of 5-Nitro-2-(pyridin-4-yloxy)pyridine consists of two fused pyridine rings. The nitro group at position 5 contributes to its reactivity and potential biological activity. The spatial arrangement of substituents affects the compound’s stereochemistry, which can impact its interactions with biological targets.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including nucleophilic substitutions, reduction of the nitro group, and cyclization reactions. These reactions may lead to the formation of derivatives with altered properties.
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point lies within a specific range, which can vary based on the specific derivative.
- Solubility : It may exhibit solubility in certain solvents due to its functional groups.
- Stability : Considerations regarding stability under different conditions are essential for practical applications.
Safety And Hazards
- Toxicity : Assessments of toxicity are crucial to determine safe handling and potential risks.
- Environmental Impact : Disposal and environmental impact should be considered.
- Handling Precautions : Researchers and practitioners must follow safety protocols when working with this compound.
Future Directions
Future research should focus on:
- Biological Activity : Investigating its potential as a drug candidate or bioactive agent.
- Structure–Activity Relationship (SAR) : Understanding how different substituents impact its biological profile.
- Synthetic Strategies : Developing efficient and scalable synthetic routes.
- Pharmacokinetics : Evaluating its absorption, distribution, metabolism, and excretion.
properties
IUPAC Name |
5-nitro-2-pyridin-4-yloxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-13(15)8-1-2-10(12-7-8)16-9-3-5-11-6-4-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBPIPOTQLGMJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])OC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-(pyridin-4-yloxy)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.